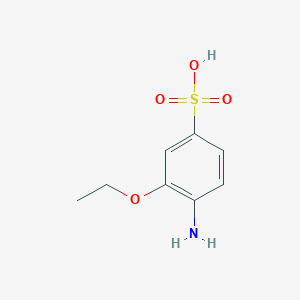

4-Amino-3-ethoxybenzenesulfonic acid

Description

4-Amino-3-ethoxybenzenesulfonic acid is an aromatic sulfonic acid derivative featuring an amino group (-NH₂) at the 4-position and an ethoxy group (-OCH₂CH₃) at the 3-position of the benzene ring. The sulfonic acid group (-SO₃H) at the 1-position confers strong acidity and water solubility. This compound is structurally significant in organic synthesis, particularly as an intermediate in dyes, pharmaceuticals, and specialty chemicals. Its zwitterionic nature (due to the amino and sulfonic acid groups) influences its crystallinity and solubility in polar solvents .

Propriétés

IUPAC Name |

4-amino-3-ethoxybenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-2-13-8-5-6(14(10,11)12)3-4-7(8)9/h3-5H,2,9H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMUQSQTQVRFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868371 | |

| Record name | 4-Amino-3-ethoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-77-8 | |

| Record name | NSC42163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethoxybenzenesulfonic acid typically involves the sulfonation of 4-amino-3-ethoxybenzene. The process begins with the nitration of 3-ethoxyaniline, followed by reduction to form the corresponding amine. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of 4-Amino-3-ethoxybenzenesulfonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Types of Reactions:

Oxidation: 4-Amino-3-ethoxybenzenesulfonic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and ethoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Iron powder in acidic medium or catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzenesulfonic acids.

Applications De Recherche Scientifique

4-Amino-3-ethoxybenzenesulfonic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It serves as a building block for more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific sulfonic acid functionalities.

Mécanisme D'action

The mechanism of action of 4-Amino-3-ethoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and ethoxy groups on the benzene ring allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The sulfonic acid group enhances its solubility and reactivity in aqueous environments, facilitating its use in various applications.

Comparaison Avec Des Composés Similaires

Sulfonic Acid Derivatives with Amino and Alkoxy/Hydroxy Groups

Key Observations :

- Ethoxy vs. Methoxy/Hydroxy: The ethoxy group in 4-amino-3-ethoxybenzenesulfonic acid enhances lipophilicity compared to methoxy or hydroxy analogs, making it more suitable for lipid-soluble pharmaceutical intermediates. Methoxy derivatives exhibit slightly blue-shifted UV-Vis absorption .

- Acidity: The sulfonic acid group dominates acidity (pKa ~1–2), but hydroxy-substituted analogs (e.g., 3-amino-4-hydroxybenzenesulfonic acid) exhibit additional weak acidity (pKa ~8–9) from the phenolic -OH .

Substituted Benzoic Acids and Nitro Derivatives

Key Observations :

- Nitro vs. Ethoxy : Nitro groups drastically increase acidity and reactivity (e.g., facile reduction to amines), whereas ethoxy groups are electron-donating, stabilizing the ring for electrophilic substitution .

- Carboxylic Acid vs. Sulfonic Acid: Benzoic acid derivatives (e.g., 4-amino-3-bromobenzoic acid) are less water-soluble but more volatile, favoring use in organic solvents .

Acetamido Derivatives

Key Observations :

- Protected Amines : Acetamido groups prevent unwanted side reactions (e.g., oxidation) but require deprotection for further functionalization .

Activité Biologique

4-Amino-3-ethoxybenzenesulfonic acid, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

4-Amino-3-ethoxybenzenesulfonic acid is characterized by its sulfonamide group, which is known for its diverse biological activities. Its molecular formula is C9H13NO4S, and it exhibits both hydrophilic and lipophilic characteristics due to the presence of an amino group and an ethoxy substituent.

Antitumor Activity

Research indicates that derivatives of 4-amino-substituted benzenesulfonamides exhibit varying degrees of antitumor activity. For instance, studies have shown that certain analogs demonstrate binding affinity to carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. However, specific studies on 4-amino-3-ethoxybenzenesulfonic acid's direct antitumor effects remain limited .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. A study highlighted that 4-amino-substituted benzenesulfonamides show significant binding affinity towards various carbonic anhydrase isoforms (CA I, II, VI, VII, XII, and XIII), suggesting potential therapeutic applications in conditions like glaucoma and edema .

Toxicological Profile

The toxicological properties of 4-amino-3-ethoxybenzenesulfonic acid have not been fully elucidated. However, preliminary data suggest potential harmful effects on aquatic organisms, indicating the need for further ecotoxicological assessments .

Study on Antitumor Activity

A notable study synthesized a series of 4-substituted diazobenzenesulfonamides and evaluated their antitumor efficacy against mouse lymphoid leukemia. While the results indicated no significant activity for some compounds, it established a framework for further exploration of structural modifications to enhance biological activity .

Enzyme Binding Affinity

Another investigation focused on the binding affinities of various sulfonamide derivatives to carbonic anhydrases. The results demonstrated that modifications in the amino group significantly impacted the binding efficiency, paving the way for designing more effective inhibitors .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.